molecular formula C5H3F9O B1333347 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether CAS No. 993-95-3

1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether

Cat. No. B1333347
CAS RN: 993-95-3
M. Wt: 250.06 g/mol
InChI Key: LMRGTZDDPWGCGL-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether is a chemical compound with the molecular formula C5H3F9O . It is also known by other names such as 1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane .


Synthesis Analysis

The synthesis of 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether can be achieved from Hexafluoropropylene and 2,2,2-Trifluoroethanol .


Molecular Structure Analysis

The molecular structure of this compound includes a chain of carbon atoms with fluorine and hydrogen atoms attached. The ether group (OCH2CF3) is attached to the carbon chain .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.06 g/mol . It has a boiling point of 72 °C at a pressure of 750 Torr . The density of this compound is 1.5398 g/cm3 .

Scientific Research Applications

Vapor Pressure and Activity Coefficients

Fukuchi et al. (2004) conducted a study to measure the vapor pressures of fluoroethers, including 1,1,2,3,3,3-hexafluoropropyl 2,2,2-trifluoroethyl ether, at various temperatures using a gas stripping method. They also measured the infinite dilution activity coefficients of these fluoroethers in hexadecane or water, and the results were correlated using the modified ASOG method Fukuchi et al., 2004.

Vapor-Liquid Equilibria

Hiaki et al. (2002) explored the isobaric vapor-liquid equilibria (VLE) for binary systems containing 1,1,2,3,3,3-hexafluoropropyl 2,2,2-trifluoroethyl ether with several organic solvents, demonstrating minimum boiling azeotropes in these systems Hiaki et al., 2002.

Role in Hypervalent Iodine Chemistry

Dohi et al. (2010) discussed the use of fluoroalcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol, as solvents in hypervalent iodine-mediated phenolic oxidations. These solvents have been shown to stabilize reactive cationic intermediates, leading to breakthroughs in hypervalent iodine chemistry and synthetic applications Dohi et al., 2010.

Application in Lithium-Sulfur Batteries

Lu et al. (2016) investigated the addition of 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether to a solvate ionic liquid electrolyte for lithium-sulfur batteries. This fluorinated ether improved the cycle and rate capability of the batteries Lu et al., 2016.

As a Leaving Group in Organic Synthesis

Fisher et al. (2018) described the use of the 2,2,2-trifluoroethoxy group as an alternative leaving group in organic synthesis, particularly for hydrolytically unstable heteroaryl chlorides. This group improves shelf stability while maintaining reactivity Fisher et al., 2018.

Photocatalysis in Organic Reactions

Huang et al. (2015) demonstrated the use of 1,1,1-trifluoro-2-iodoethane in visible-light-induced photoredox reactions with alkylalkenes and silyl enol ethers, introducing a 2,2,2-trifluoroethyl group and an iodine atom to the double bond of alkenes Huang et al., 2015.

As a Protecting Group in Organic Synthesis

Yang et al. (2013) discussed the introduction and removal of trifluoroethyl (TFE) ether as a protecting group in organic chemistry, highlighting its strategic application in the total synthesis of vinigrol Yang et al., 2013.

Role in Polymer Science

Jang et al. (2007) studied the effect of trifluoromethyl (CF3) groups and ether groups on the optical and dielectric properties of fluorinated polyimide thin films, indicating the influence of these groups on material properties Jang et al., 2007.

Safety And Hazards

When handling this compound, it is recommended to avoid all personal contact, including inhalation. It is advised to wear protective clothing when there is a risk of exposure. This compound should be used in a well-ventilated area and contact with moisture should be avoided .

Future Directions

There is potential for this compound to be used in electrolyte systems to improve the performance of Lithium Metal Batteries (LMBs) .

properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O/c6-2(4(10,11)12)5(13,14)15-1-3(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRGTZDDPWGCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379346
Record name (2H-Perfluoropropyl)(1H,1H-perfluoroethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether

CAS RN

993-95-3
Record name 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=993-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H-Perfluoropropyl)(1H,1H-perfluoroethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
T Hiaki, M Nanao, S Urata, J Murata - Fluid phase equilibria, 2002 - Elsevier
The isobaric vapor–liquid equilibria (VLE) for the binary systems 1,1,2,3,3,3-hexafluoropropyl, 2,2,2-trifluoroethyl ether (HFE-449mec-f), ie CF 3 CHFCF 2 OCH 2 CF 3 , + methanol, …
Number of citations: 13 www.sciencedirect.com
I Wichterle, J Linek, Z Wagner, JC Fontaine… - Binary Liquid Systems of …, 2007 - Springer
0.000000 345.52 0.000000 0.115000 334.79 0.397000 0.176000 330.68 0.513000 0.337000 323.93 0.689000 0.369000 322.97 0.709000 0.412000 321.87 0.734000 0.449000 …
Number of citations: 0 link.springer.com
I Wichterle, J Linek, Z Wagner, JC Fontaine… - Binary Liquid Systems of …, 2007 - Springer
0.000000 345.03 0.000000 0.064000 344.25 0.092000 0.117000 343.86 0.144000 0.151000 343.69 0.166000 0.172000 343.74 0.181000 0.219000 343.72 0.201000 0.265000 …
Number of citations: 2 link.springer.com
I Wichterle, J Linek, Z Wagner, JC Fontaine… - Binary Liquid Systems of …, 2007 - Springer
0.000000 345.03 0.000000 0.043000 346.26 0.023000 0.172000 348.54 0.104000 0.207000 349.14 0.130000 0.239000 349.76 0.158000 0.261000 350.10 0.175000 0.300000 …
Number of citations: 0 link.springer.com
I Wichterle, J Linek, Z Wagner, JC Fontaine… - Binary Liquid Systems of …, 2007 - Springer
0.000000 345.03 0.000000 0.061000 346.40 0.035000 0.175000 348.10 0.113000 0.236000 349.25 0.166000 0.323000 350.56 0.249000 0.409000 351.64 0.344000 0.479000 …
Number of citations: 0 link.springer.com
K Fukuchi, K Miyoshi, S Kobuchi… - … congress program and …, 2004 - jstage.jst.go.jp
The vapor pressures of fluoroethers (1, 1, 2, 3, 3, 3-hexafluoropropyl 2, 2, 2-trifluoroethyl ether and nonafluorobutyl methyl ether) were measured at 283.15–323.15 K using a gas …
Number of citations: 4 www.jstage.jst.go.jp
REA Dear, EE Gilbert - Journal of Chemical and Engineering Data, 1969 - ACS Publications
The base-induced addition of several fluorinated alcohols to a variety of cyclic and acyclic polyhaloolefins is described. The general reaction scheme is: RCF2CH (R') OH+ CF2= CXY—…
Number of citations: 13 pubs.acs.org
F Hai, X Tian, Y Yi, Z Wu, S Zheng, J Guo, W Tang… - Energy Storage …, 2023 - Elsevier
High concentrated electrolytes (HCEs) and local high concentrated electrolytes (LHCEs) energize the development of high-energy density lithium batteries, which are attributed to the …
Number of citations: 4 www.sciencedirect.com
W Zhang, Y Guo, T Yang, Y Wang, X Kong, X Liao… - Energy Storage …, 2022 - Elsevier
The growth of dendrites and the parasitic reactions on Li metal anodes plague the practical applications of Li metal batteries (LMBs). Herein, we report a novel all-fluorinated electrolyte, …
Number of citations: 17 www.sciencedirect.com
I Wichterle, J Linek, Z Wagner, JC Fontaine… - Binary Liquid Systems of …, 2007 - Springer
The computer program ELBT of the CD version of this book permits the retrieval of data tables using any single or combined search criterion based on chemical system (a single …
Number of citations: 0 link.springer.com

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